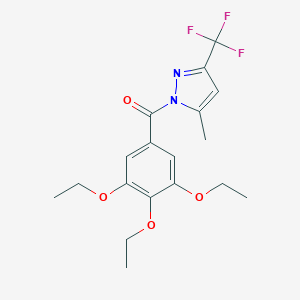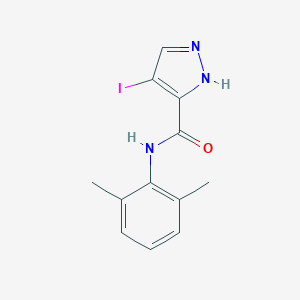![molecular formula C22H19N7O4 B213620 5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B213620.png)
5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide, commonly known as MNAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNAC is a pyrazole derivative that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of MNAC is not fully understood. However, studies have suggested that MNAC exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. MNAC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MNAC also inhibits the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
MNAC has been found to exhibit various biochemical and physiological effects. MNAC has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MNAC has also been found to inhibit the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a role in the recruitment of immune cells to sites of inflammation. In addition, MNAC has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to tissue damage and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MNAC has several advantages for lab experiments. MNAC is stable and can be easily synthesized in large quantities. MNAC has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, MNAC has some limitations for lab experiments. MNAC is insoluble in water, which can make it difficult to administer in animal studies. In addition, MNAC has a short half-life, which can limit its effectiveness in some therapeutic applications.
Zukünftige Richtungen
For MNAC research include investigating its effectiveness in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. MNAC's potential as an anti-cancer agent should also be explored further. Additionally, research should be conducted to optimize the synthesis method of MNAC to improve its yield and purity.
Synthesemethoden
MNAC has been synthesized through various methods, including the reaction of 4-nitro-1H-pyrazole-1-carboxylic acid hydrazide with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of acetic anhydride. Another method involves the reaction of 4-nitro-1H-pyrazole-1-carboxylic acid hydrazide with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of phosphorous oxychloride. The yield of MNAC through these methods was found to be satisfactory.
Wissenschaftliche Forschungsanwendungen
MNAC has been found to exhibit a wide range of potential therapeutic applications. Studies have shown that MNAC possesses anti-inflammatory, antitumor, and antiviral properties. MNAC has also been found to be effective in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, MNAC has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
Produktname |
5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide |
|---|---|
Molekularformel |
C22H19N7O4 |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
5-methyl-N//'-[2-(4-nitropyrazol-1-yl)acetyl]-1,3-diphenylpyrazole-4-carbohydrazide |
InChI |
InChI=1S/C22H19N7O4/c1-15-20(22(31)25-24-19(30)14-27-13-18(12-23-27)29(32)33)21(16-8-4-2-5-9-16)26-28(15)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,24,30)(H,25,31) |
InChI-Schlüssel |
UYOWLMYYDZXAKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)CN4C=C(C=N4)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)CN4C=C(C=N4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide](/img/structure/B213540.png)


![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)



![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)
